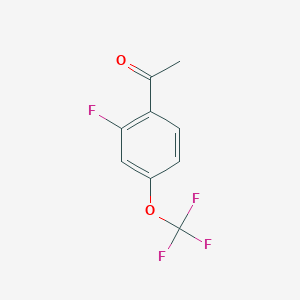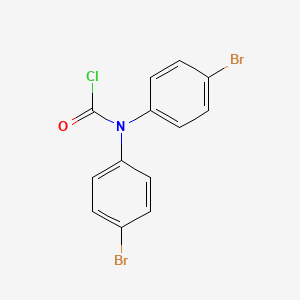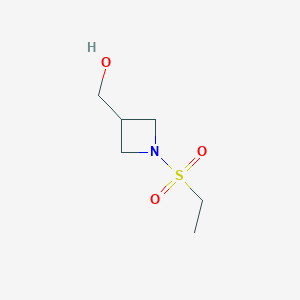
2-(2,4-Difluoro-3,5-dimethoxyphenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Difluoro-3,5-dimethoxyphenyl)acetonitrile is an organic compound characterized by the presence of two fluorine atoms and two methoxy groups attached to a benzene ring, with an acetonitrile group as a substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluoro-3,5-dimethoxyphenyl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-difluoro-3,5-dimethoxybenzaldehyde.
Formation of Acetonitrile Group: The aldehyde group is converted to an acetonitrile group through a reaction with a suitable cyanide source, such as sodium cyanide or potassium cyanide, in the presence of a catalyst like ammonium chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Difluoro-3,5-dimethoxyphenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atoms and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2,4-Difluoro-3,5-dimethoxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-(2,4-Difluoro-3,5-dimethoxyphenyl)acetonitrile exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit or activate specific enzymes or receptors, leading to changes in cellular processes. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, while the methoxy groups can influence its solubility and metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,4-Dimethoxyphenyl)acetonitrile: Lacks fluorine atoms, which may result in different reactivity and biological activity.
2-(2,4-Difluorophenyl)acetonitrile: Lacks methoxy groups, affecting its solubility and interaction with biological targets.
2-(2,4-Dimethoxyphenyl)acetonitrile: Lacks fluorine atoms, leading to different chemical and biological properties.
Uniqueness
2-(2,4-Difluoro-3,5-dimethoxyphenyl)acetonitrile is unique due to the combination of fluorine and methoxy substituents, which confer distinct chemical reactivity and potential biological activity. The presence of fluorine atoms can enhance the compound’s stability and binding affinity, while the methoxy groups can improve its solubility and metabolic profile.
This compound’s unique structure makes it a valuable tool in various fields of research and industry, offering opportunities for the development of new materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C10H9F2NO2 |
|---|---|
Peso molecular |
213.18 g/mol |
Nombre IUPAC |
2-(2,4-difluoro-3,5-dimethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C10H9F2NO2/c1-14-7-5-6(3-4-13)8(11)10(15-2)9(7)12/h5H,3H2,1-2H3 |
Clave InChI |
PKONMIRRLQTYHK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C(=C1)CC#N)F)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


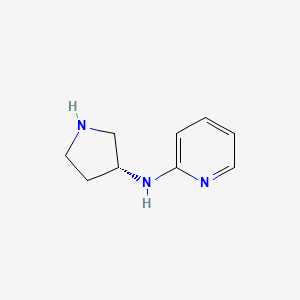
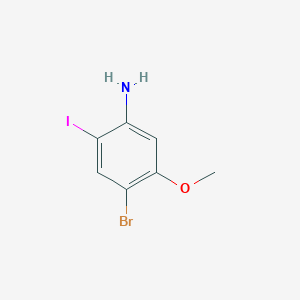
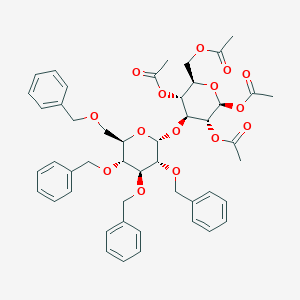
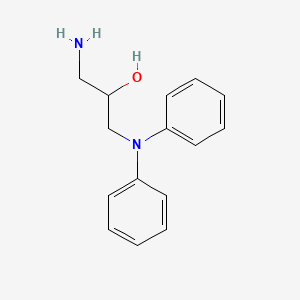

![2,5,7-Triazaspiro[3.5]nonan-6-one](/img/structure/B12845068.png)
![Spiro[bicyclo[3.3.1]nona-1(9),5,7-triene-3,4'-pyrrolidine]-2,2',3',4,5'-pentone](/img/structure/B12845069.png)

![Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12845077.png)

